molecular formula C17H21N5O2 B2843955 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1331316-37-0

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2843955
CAS No.: 1331316-37-0
M. Wt: 327.388
InChI Key: UFZPOPJYXONXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an acetamide backbone with two distinct substituents:

  • Substituent 1: A 2-methylimidazole group linked via an ethyl chain at the nitrogen atom of the acetamide.
  • Substituent 2: A 2-oxo-3-phenylimidazolidine moiety attached to the carbonyl carbon of the acetamide.

The structural complexity arises from the dual heterocyclic systems (imidazole and imidazolidinone) and aromatic phenyl group, which may enhance binding affinity in biological targets.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-14-18-7-9-20(14)10-8-19-16(23)13-21-11-12-22(17(21)24)15-5-3-2-4-6-15/h2-7,9H,8,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZPOPJYXONXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole derivatives and subsequent acetamide coupling. The precise synthetic pathway can vary, but it generally includes:

  • Formation of Imidazole Derivatives : Starting with 2-methylimidazole and appropriate aldehydes or ketones.
  • Cyclization : To form the imidazolidinone structure.
  • Acetylation : Introducing the acetamide group to enhance biological activity.

Antitumor Activity

Research has indicated that compounds with imidazole and imidazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
7dHeLa0.52Induces apoptosis
7dMCF-70.34G2/M phase arrest
7dHT-290.86Tubulin polymerization inhibition

These findings suggest that the compound may act similarly to colchicine by disrupting microtubule dynamics, which is critical for cancer cell division .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds containing imidazole rings exhibit activity against various bacterial strains:

Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Bacillus subtilis10 mm

The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Other Biological Activities

The biological profile of this compound may extend beyond antitumor and antimicrobial effects. Compounds with similar structures have been reported to possess:

  • Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
  • Antidiabetic effects : By enhancing insulin sensitivity or modulating glucose metabolism.

Case Studies

Several studies have investigated the efficacy of imidazole-containing compounds in preclinical models:

  • Study on Anticancer Efficacy : A study demonstrated that a series of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration in vivo .
  • Antimicrobial Screening : Another study evaluated the antimicrobial potency of imidazole derivatives against clinical isolates, highlighting their potential as new therapeutic agents against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can act as inhibitors of the Keap1–Nrf2 protein-protein interaction (PPI). This interaction is crucial in regulating oxidative stress responses within cells. Inhibitors of this pathway have therapeutic potential for diseases linked to oxidative stress, such as neurodegenerative disorders and cancer .

Synthesis of Novel Therapeutics
The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance binding affinity and selectivity towards various biological targets. For instance, derivatives of imidazole-containing compounds have been shown to exhibit significant activity against cancer cell lines .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been investigated for its role in enzyme inhibition. Studies have demonstrated that modifications of the imidazole ring can lead to compounds with potent inhibitory effects on enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Binding Affinity Characterization
In vitro studies have utilized surface plasmon resonance (SPR) techniques to evaluate the binding affinity of this compound to various targets. The results indicate that the compound's structural characteristics contribute to its ability to interact effectively with target proteins, suggesting its utility in drug design .

Pharmacological Insights

Therapeutic Potential in Autoimmune Diseases
The modulation of the Nrf2 pathway by compounds like this compound presents opportunities for developing treatments for autoimmune diseases. By enhancing the cellular defense mechanisms against oxidative damage, these compounds may help alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .

Case Studies: Efficacy in Animal Models
Recent studies have employed animal models to evaluate the efficacy of this compound in reducing oxidative stress markers. Results showed a significant decrease in markers associated with inflammation and oxidative damage, supporting its potential use as a therapeutic agent .

Data Tables

Application Area Findings References
Antioxidant ActivityInhibits Keap1–Nrf2 PPI, potential for neuroprotection
Enzyme InhibitionEffective against metabolic enzymes
Autoimmune DiseasesReduces oxidative stress markers in models

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

The compound N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is synthesized via multi-step protocols involving nucleophilic substitutions, reductive alkylation, and cyclization.

1.1 Formation of the Imidazole-Ethylamine Intermediate
The ethylamine-linked imidazole moiety is synthesized through reductive alkylation of 3-(1H-imidazol-1-yl)propan-1-amine with benzaldehyde derivatives in methanol using NaBH₄ as a reducing agent ( ). For 2-methylimidazole derivatives, bromoacetyl bromide reacts with primary or secondary amines (e.g., 5a–p ) in acetonitrile with triethylamine (TEA), forming α-bromo-acetamide intermediates (6a–p ) ( ). Subsequent nucleophilic substitution with imidazole under basic conditions (K₂CO₃/NaH) yields N-(2-(1H-imidazol-1-yl)ethyl)acetamide derivatives ( ).

1.2 Synthesis of the 2-Oxo-3-phenylimidazolidin-1-yl Acetamide
The imidazolidinone ring is constructed via cyclization of urea derivatives. For example:

  • 3-Phenylimidazolidin-2-one is synthesized by reacting 4-(3-oxomorpholino)phenylacetamide with chloroacetyl chloride, followed by coupling with substituted imidazole-thiols in DMF/K₂CO₃ ( ).

  • Microwave-assisted Leuckart reactions reduce ketones (8j–p ) to form N-methyl amines (5j–p ), which are then cyclized to imidazolidinones ( ).

1.3 Final Coupling Reaction
The acetamide linker is formed by reacting 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide with the imidazole-ethylamine intermediate in DMF, catalyzed by K₂CO₃ at room temperature ( ).

Reaction Conditions and Optimization

StepReagents/ConditionsYieldKey ObservationsSource
Imidazole alkylationBromoacetyl bromide, TEA, CH₃CN65–80%NaH/THF improves yield to >85%
Nucleophilic substitutionImidazole, K₂CO₃/DMF or NaH/THF70–93%Microwave reduces time to 90 min
Cyclization to imidazolidinoneLiAlH₄ or DIBAL-H, THF/n-hexane43–93%Diastereoselectivity >20:1 dr
Acetamide couplingChloroacetyl chloride, DMF/K₂CO₃79–93%Room temperature, 2–3 h

Notes:

  • NaH in THF enhances nucleophilicity of imidazole, critical for high yields ( ).

  • Microwave irradiation reduces reaction time for reductive amination from 18 h to 90 min ( ).

Mechanistic Insights

  • Nucleophilic Substitution : The imidazole nitrogen attacks the α-carbon of bromoacetyl intermediates, displacing bromide ( ).

  • Cyclization : Urea derivatives undergo intramolecular nucleophilic attack to form the imidazolidinone ring, with stereochemistry controlled by allylic strain ( ).

  • Reductive Alkylation : NaBH₄ selectively reduces the imine bond in the presence of amide groups ( ).

Functionalization and Derivatives

  • N-Methylation : Increases HO-1 inhibitory potency (e.g., 7i has IC₅₀ = 0.9 µM vs. parent compound IC₅₀ = 28.7 µM) ( ).

  • Phenyl Substitution : Bulky groups (e.g., cyclopentyl) in the hydrophobic pocket enhance isoform selectivity for HO-1 over HO-2 ( ).

Spectroscopic Characterization

  • FTIR : Amide C=O stretch at 1,650–1,720 cm⁻¹; imidazole C-N bend at 1,450–1,550 cm⁻¹ ( ).

  • ¹H NMR :

    • Imidazole protons: δ 7.3–7.9 ppm (multiplet).

    • Acetamide CH₃: δ 2.4–2.5 ppm (singlet) ( ).

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities with analogues:

Compound Name Core Structure Key Substituents Functional Groups Molecular Features
Target Compound Acetamide 2-(2-Methyl-1H-imidazol-1-yl)ethyl; 2-oxo-3-phenylimidazolidin-1-yl Imidazole, imidazolidinone, phenyl Dual heterocycles enhance rigidity and H-bonding
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Acetamide Ethyl; fused imidazo-benzimidazolone Fused bicyclic system, oxo group Higher molecular weight due to fused rings
AGI5198 () Acetamide Cyclohexyl; 3-fluorophenyl; 2-methylimidazole Fluorophenyl, cyclohexyl, imidazole Enhanced lipophilicity and steric bulk
Compound М () Acetamide 2-(Naphthalen-1-ylamino)ethyl; 2-oxoindol-3-ylidene Naphthyl, indole, oxoindole Extended aromaticity for π-stacking
W1 () Benzimidazole 2-(1H-benzimidazol-2-ylthio)acetamido; 2,4-dinitrophenyl Thioether, nitro groups Electron-withdrawing groups for reactivity

Pharmacological and Physicochemical Inferences

  • Solubility and Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to naphthyl (Compound М) or fluorophenyl (AGI5198) derivatives. The 2-oxoimidazolidine may improve aqueous solubility via H-bonding .

Key Research Findings and Challenges

Heterocyclic Synergy: The combination of imidazole and imidazolidinone in the target compound may synergize electronic and steric effects for enhanced target selectivity .

Synthetic Complexity : Multi-step synthesis (e.g., ) is required to introduce diverse substituents, posing challenges in yield optimization and purification .

Structure-Activity Relationships (SAR) :

  • Imidazole vs. Benzimidazole : Replacement with benzimidazole () alters π-π stacking but reduces metabolic stability .
  • Phenyl vs. Fluorophenyl : Fluorine substitution (AGI5198) enhances electronegativity and bioavailability .

Q & A

Q. 1.1. What are the primary synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Imidazole functionalization : Alkylation of 2-methylimidazole to introduce the ethylamine side chain.
  • Imidazolidinone formation : Condensation of phenylglycine derivatives with carbonyl reagents to form the 2-oxo-3-phenylimidazolidinone core.
  • Acetamide coupling : Reaction of the imidazolidinone intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) followed by amidation with the imidazole-ethylamine intermediate.
    Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-alkylation or hydrolysis .

Q. 1.2. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry. For example, imidazole protons resonate at δ 6.8–7.2 ppm, while the imidazolidinone carbonyl appears at ~170 ppm in 13C^{13}C-NMR .
  • Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm1^{-1} confirm the presence of amide (C=O) and imidazolidinone groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ calculated for C19_{19}H23_{23}N5_{5}O2_{2}: 370.1878) .

Q. 1.3. What preliminary biological assays are recommended to assess its activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the imidazole moiety’s affinity for metal ions in enzyme active sites.
  • Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines to screen for cytotoxicity.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, given the compound’s structural similarity to known modulators .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design revealed that using DMF as a solvent at 80°C with 10 mol% Cu(OAc)2_2 maximizes yield in analogous imidazole-acetamide couplings .
  • Continuous flow reactors : Reduce side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

Q. 2.2. How can computational methods aid in predicting biological targets or metabolic pathways?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for kinases (e.g., EGFR) or cytochrome P450 enzymes. The imidazole ring’s nitrogen atoms show strong interactions with catalytic residues in preliminary simulations .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and permeability, suggesting moderate blood-brain barrier penetration but potential hepatic metabolism via CYP3A4 .

Q. 2.3. How should researchers resolve contradictions in biological activity data across different assays?

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC50_{50} or IC50_{50} values.
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .
  • Solubility adjustments : Test activity in buffers with cyclodextrins or DMSO ≤0.1% to rule out solvent artifacts .

Q. 2.4. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Modify the phenyl (e.g., electron-withdrawing substituents) or imidazole (e.g., alkyl chain length) groups and compare bioactivity. For example, replacing the 3-phenyl group with 3,4-dichlorophenyl in analogs increased protease inhibition by 3-fold .
  • 3D-QSAR modeling : Generate CoMFA or CoMSIA models using biological data from analogs to predict critical steric/electrostatic features .

Methodological Challenges and Solutions

Q. 3.1. How can researchers address low solubility in aqueous assays?

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity.
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

Q. 3.2. What analytical techniques are suitable for detecting degradation products?

  • LC-MS/MS : Monitor stability under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolyzed imidazolidinone or oxidized imidazole derivatives .
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2_2) conditions to map degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.